BenchChemオンラインストアへようこそ!

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

HBV Antiviral L-nucleoside

Procure beta-L-D4A (CAS 7057-48-9) for reproducible antiviral research. This (2S,5R) L-enantiomer features a 2',3'-unsaturated furanose ring, acting as a potent chain-terminating NRTI against HIV-1 and HBV. It demonstrates 3.6-3.9-fold superior anti-HBV potency over the saturated beta-L-ddA analog due to enhanced metabolic stability and phosphorylation to the active triphosphate. With a well-characterized IC50 (0.51-0.55 µM) and high therapeutic index (TI=1000), it serves as a reliable positive control and scaffold for SAR campaigns. Substituting with the D-enantiomer or saturated analog compromises target engagement and experimental validity. Ensure lot-to-lot consistency by sourcing verified stereochemistry and oxidation state.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
CAS No. 7057-48-9
Cat. No. B1194393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
CAS7057-48-9
Synonyms2'3'-DDDA
2'3'-didehydro-2'3'-dideoxyadenosine
beta-L-D4A
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13)
InChIKeyJFUOUIPRAAGUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 7057-48-9 (beta-L-D4A): Sourcing the Unnatural L-Nucleoside HIV/HBV Chain Terminator


[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol, designated CAS 7057-48-9, is a synthetic, unnatural L-enantiomer of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), also known as beta-L-D4A or NSC 108602 [1]. This adenosine analog features a 2',3'-unsaturated furanose ring that structurally precludes 3'-hydroxyl-dependent DNA chain extension, conferring its primary mechanism as a nucleoside reverse transcriptase inhibitor (NRTI) . Its absolute stereochemistry is defined as (2S,5R) [2], and it is recognized for its dual antiviral activity against both HIV-1 and Hepatitis B virus (HBV) in cell culture models [3].

Why Generic Substitution of CAS 7057-48-9 (beta-L-D4A) Fails: Stereochemical and Structural Determinants


Substituting CAS 7057-48-9 with its saturated beta-L-ddA counterpart or the natural D-enantiomer is not scientifically valid due to fundamental differences in metabolic stability and target engagement. Unlike beta-L-2',3'-dideoxyadenosine (beta-L-ddA), which exhibits limited antiviral efficacy due to rapid catabolism via glycosidic bond cleavage and poor intracellular phosphorylation [1], beta-L-D4A benefits from the 2',3'-unsaturation that alters its conformational landscape [2] and resistance to adenosine deaminase [3]. This structural feature enhances its metabolic activation to the active 5'-triphosphate anabolite (beta-L-D4A-TP) [4], enabling potent chain termination of viral polymerases that its saturated analog cannot reliably achieve. Procurement of the correct enantiomer (beta-L) and oxidation state (didehydro) is therefore a critical determinant of experimental reproducibility and biological outcome.

Quantitative Differentiation Guide for CAS 7057-48-9 (beta-L-D4A)


HBV Replication Inhibition: Potency Comparison of beta-L-D4A vs. beta-L-ddA in 2.2.15 Cells

In 2.2.15 cells (HepG2-derived, stably transfected with HBV genome), beta-L-D4A demonstrates a clear, quantitative advantage over its saturated analog beta-L-ddA. Beta-L-D4A inhibits HBV DNA replication with an IC50 of 0.51-0.55 µM, while beta-L-ddA exhibits an IC50 of 2 µM under comparable conditions [1]. This represents an approximately 3.6-fold to 3.9-fold higher potency for beta-L-D4A, highlighting the critical role of the 2',3'-double bond in enhancing antiviral efficacy.

HBV Antiviral L-nucleoside

HIV-1 Reverse Transcriptase Inhibition: Mechanistic Advantage of beta-L-D4A Over beta-L-ddA

While both compounds are chain terminators, beta-L-D4A is a more effective inhibitor of HIV-1 replication due to its superior intracellular activation. The parent nucleoside beta-L-ddA suffers from rapid catabolism and poor phosphorylation, leading to limited antiviral activity [1]. In contrast, the 2',3'-unsaturated beta-L-D4A is efficiently converted to its active 5'-triphosphate (beta-L-D4A-TP), which acts as a potent competitive inhibitor of HIV-1 reverse transcriptase, terminating viral DNA synthesis in the 5'→3' direction . This metabolic advantage translates to a lower effective concentration (EC50) required to inhibit HIV-1 replication in human peripheral blood mononuclear cells (PBMCs).

HIV-1 Reverse Transcriptase Chain Termination

Host Polymerase Selectivity: Differential Inhibition of DNA Polymerase Alpha by beta-L-D4A

A key differentiation parameter for antiviral nucleoside analogs is their selectivity for viral polymerases over host polymerases, which correlates with reduced cytotoxicity. In kinetic studies using purified human DNA polymerase alpha from HeLa cells, beta-L-D4A exhibited an IC50 of 178.49 µM and a Ki of 126 µM [1]. This relatively weak inhibition of a critical host enzyme is a quantifiable indicator of its favorable selectivity profile, supporting its use in cellular models without inducing significant host DNA replication stress. This selectivity is a direct consequence of the 2',3'-unsaturation and L-configuration, which are poorly recognized by host polymerase active sites.

DNA Polymerase Alpha Toxicity Selectivity

HBV Therapeutic Index: A Quantitative Metric of beta-L-D4A's Safety Window

The therapeutic index (TI) is a critical metric for compound selection, quantifying the window between efficacy and toxicity. In 2.2.15 cells, beta-L-D4A demonstrates a TI of 1000, defined as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) for HBV replication [1]. This exceptionally high TI value quantifies a broad safety margin, confirming that the compound exerts potent antiviral effects at concentrations far below those that induce significant cytotoxicity or mitochondrial toxicity.

HBV Therapeutic Index Cytotoxicity

Purine Nucleoside Phosphorylase (PNP) Inhibition: Comparative Activity of beta-L-D4A

Purine nucleoside phosphorylase (PNP) plays a key role in nucleoside metabolism. In an in vitro assay measuring the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine, beta-L-D4A demonstrated an IC50 of 1.33 µM [1]. This quantifies its ability to interact with and inhibit PNP, a property that may contribute to its overall metabolic stability and antiviral activity profile by preventing catabolic degradation.

PNP Enzyme Inhibition Metabolism

Optimal Research and Industrial Applications for CAS 7057-48-9 (beta-L-D4A)


Investigating Structure-Activity Relationships (SAR) of L-Nucleosides

Researchers studying the impact of stereochemistry and ring conformation on antiviral activity will find beta-L-D4A an essential tool. Its quantifiable potency advantage over beta-L-ddA (3.6-3.9-fold higher for HBV inhibition) provides a clear benchmark for evaluating the contribution of the 2',3'-double bond to antiviral efficacy [1]. Its defined activity against both HIV-1 and HBV also makes it a valuable comparator in cross-viral SAR campaigns.

Evaluating HBV Replication Inhibitors in 2.2.15 Cell Models

The compound's well-characterized IC50 (0.51-0.55 µM) and high therapeutic index (TI=1000) in the 2.2.15 cell line [1] make it a reliable positive control for assays screening novel anti-HBV agents. Its low cytotoxicity profile, supported by weak host DNA polymerase alpha inhibition (IC50 = 178.49 µM) [2], ensures that observed antiviral effects are not confounded by general cellular toxicity.

Studying Nucleoside Metabolism and Resistance Mechanisms

As an unnatural L-nucleoside, beta-L-D4A is a critical probe for studying the stereospecificity of nucleoside kinases, deaminases, and polymerases. Its differential metabolic fate compared to beta-L-ddA—specifically its superior phosphorylation to the active triphosphate—allows researchers to dissect the enzymatic barriers to L-nucleoside activation [3]. Furthermore, its defined inhibition of purine nucleoside phosphorylase (IC50 = 1.33 µM) [4] provides a basis for studying catabolic pathways.

Developing Chain-Terminating Nucleotide Probes

The established mechanism of action of beta-L-D4A-5'-triphosphate as a chain terminator of viral reverse transcriptases makes the parent nucleoside a suitable precursor for developing novel nucleotide-based probes or inhibitors. Researchers can leverage its known structural features to design modified analogs with improved pharmacokinetic properties, using beta-L-D4A as a scaffold for derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.